8-Quinolinecarboxylic acid, butyl ester
Description
Overview of the Quinoline (B57606) Scaffold in Chemical Biology and Organic Synthesis
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. The unique electronic and structural features of the quinoline nucleus allow it to interact with a wide array of biological targets, including enzymes and receptors. Consequently, quinoline derivatives have been extensively investigated and developed for their therapeutic potential across various diseases.
In the realm of organic synthesis, the quinoline ring system serves as a versatile building block for the construction of more complex molecular architectures. A variety of synthetic methodologies have been established for the preparation and functionalization of the quinoline core, allowing chemists to tailor its properties for specific applications. These methods range from classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to modern transition-metal-catalyzed cross-coupling reactions. uop.edu.pk
Significance of Ester Derivatives, with a Focus on Butyl Esters of Quinoline Carboxylic Acids
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry that can significantly alter the physicochemical properties of a molecule. Esterification can impact solubility, lipophilicity, and chemical reactivity, which in turn can influence the biological activity and pharmacokinetic profile of a compound. The synthesis of esters from carboxylic acids is typically achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai
Butyl esters, specifically, are formed by the esterification of a carboxylic acid with butanol. The introduction of the butyl group, a four-carbon alkyl chain, generally increases the lipophilicity of the parent molecule. This modification can be crucial for applications where enhanced solubility in organic solvents or improved membrane permeability is desired. While research has been conducted on various esters of quinoline carboxylic acids, such as phenylmethyl and tert-butyl esters, specific detailed studies on butyl esters are less prevalent in the available scientific literature. ontosight.aiacs.org The synthesis of butyl esters of other carboxylic acids, such as butyric acid, is well-documented and often involves catalytic processes to achieve high conversion rates.
Research Landscape of 8-Quinolinecarboxylic Acid and its Ester Analogues
8-Quinolinecarboxylic acid is a notable derivative of quinoline where a carboxylic acid group is attached at the 8-position of the ring system. This compound serves as a valuable intermediate in the synthesis of more complex molecules. chemimpex.com It is recognized for its ability to act as a chelating agent for metal ions, a property that is leveraged in analytical chemistry. chemimpex.com Furthermore, its derivatives are explored in pharmaceutical research for potential anti-inflammatory and antimicrobial applications. chemimpex.com
The research on ester analogues of 8-quinolinecarboxylic acid has revealed a range of potential applications. For instance, the phenylmethyl ester of 8-quinolinecarboxylic acid has been investigated for its potential antimicrobial, antiviral, and anticancer activities. ontosight.ai The synthesis of such esters typically involves the reaction of 8-quinolinecarboxylic acid with the corresponding alcohol under acidic conditions. ontosight.ai
Below are the key identifiers for 8-Quinolinecarboxylic acid, butyl ester:
| Identifier | Value |
| Systematic Name | Butyl quinoline-8-carboxylate |
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.2744 g/mol |
| CAS Number | 107456-13-3 |
Properties
CAS No. |
107456-13-3 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
butyl quinoline-8-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-2-3-10-17-14(16)12-8-4-6-11-7-5-9-15-13(11)12/h4-9H,2-3,10H2,1H3 |
InChI Key |
GJFPGGGITOORJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Quinoline Carboxylic Acid Butyl Esters
Influence of the Butyl Ester Moiety on Biological Activities
The conversion of a carboxylic acid to its butyl ester derivative significantly alters the molecule's physicochemical properties, most notably its lipophilicity. This change can have a profound impact on biological activity by affecting absorption, distribution, metabolism, and excretion (ADME) properties, as well as the molecule's ability to interact with its biological target.
The length and structure of the alkyl ester chain are crucial factors in determining the biological efficacy of a compound. An increase in the length of the alkyl chain generally enhances lipophilicity. This can lead to improved cell membrane penetration, which may be advantageous for reaching intracellular targets. However, excessive lipophilicity can also result in decreased aqueous solubility, increased metabolic breakdown, or non-specific binding to lipids and proteins, which can reduce the compound's effectiveness.
Research into related heterocyclic compounds has demonstrated a clear structure-activity relationship concerning the alkyl chain. For instance, studies on a series of N-alkylmorpholine derivatives revealed that antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) was highly dependent on the alkyl chain length. Compounds with shorter chains (fewer than five carbon atoms) were inactive, while those with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. This suggests the existence of an optimal lipophilicity range for activity. While direct comparative studies on a homologous series of 8-quinolinecarboxylic acid esters are not widely available, early research from 1950 compared the in vitro antibacterial activity of n-butyl ester isomers of various quinoline (B57606) carboxylic acids, indicating that the influence of the ester group on the biological activity of this class of compounds has been a subject of scientific inquiry. The butyl group, therefore, represents a balance between increased lipophilicity for membrane transport and sufficient aqueous solubility for bioavailability.
Table 1: Influence of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives
| Alkyl Chain Length | Antibacterial Activity against MRSA |
|---|---|
| < C5 | Inactive |
| C12 - C16 | Highest Activity (MIC = 3.9 µg/mL) |
| > C16 | Decreased Activity |
Note: This data is for N-Alkylmorpholine derivatives and is presented to illustrate the principle of alkyl chain length influence on biological activity.
Effects of Substituents on the Quinoline Ring System
The biological activity of quinoline derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic ring system. rsc.org The electronic and steric properties of these substituents can influence the molecule's interaction with target enzymes or receptors, thereby modulating its activity. rsc.org
The nitrogen atom at the N-1 position of the quinoline ring is a key site for chemical modification. In the context of quinolones, a related class of compounds, substitution at the N-1 position is critical for antibacterial activity. Research has shown that small, lower alkyl groups, such as ethyl or cyclopropyl, at this position are often associated with potent antibacterial effects. For example, the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrated that N-1 substitutions could significantly alter the antimicrobial spectrum and pharmacokinetic properties of the compounds. While direct studies on N-1 substituted 8-quinolinecarboxylic acid butyl esters are limited, the principles derived from the broader quinolone class suggest that modifications at this position are a viable strategy for modulating biological activity.
The C-7 position on the benzo portion of the quinoline ring is another critical site for substitution that significantly influences biological activity. Strategic placement of functional groups at this position can enhance potency and broaden the spectrum of activity. For instance, in the development of quinolone antibacterial agents, the introduction of bulky and basic groups like piperazinyl or 3-aminopyrrolidinyl rings at the C-7 position has been shown to dramatically improve activity, particularly against Gram-negative bacteria. nih.gov
A study evaluating 7,8-disubstituted quinoline-3-carboxylic acids found that the nature of the C-7 side chain had a profound effect on in vitro activity. nih.gov Similarly, investigations into the cytotoxic effects of various quinoline derivatives against human colorectal carcinoma cells revealed that the functional groups on the quinoline core structure were a primary determinant of their potency. brieflands.com The introduction of a nitro group at C-8 and subsequent modifications at C-7 led to a sequential increase in cytotoxicity, highlighting the importance of substitution patterns in this region of the molecule. brieflands.com
Table 2: Effect of C-7 and C-8 Substituents on Antibacterial Activity of Quinolone-3-Carboxylic Acids
| C-7 Substituent | C-8 Substituent | Relative In Vitro Activity |
|---|---|---|
| 3-Aminopyrrolidinyl | F | Highest |
| 3-Aminopyrrolidinyl | Cl | High |
| 3-(Aminomethyl)pyrrolidinyl | H | Moderate |
| Piperazinyl | H | Lower |
Note: Data derived from studies on quinolone-3-carboxylic acids to illustrate SAR principles at the C-7 and C-8 positions. nih.gov
Comparative Analysis of Ester Versus Carboxylic Acid Forms
The presence of a carboxylic acid group versus its ester form is a fundamental structural difference that profoundly impacts a molecule's biological and pharmacological properties. Carboxylic acids are typically more polar and can exist as anions at physiological pH, which influences their solubility, membrane permeability, and ability to bind to targets through ionic interactions. Esterification masks this acidic group, creating a more lipophilic and neutral molecule.
This conversion can lead to several outcomes:
Prodrug Strategy: Esters are often used as prodrugs of carboxylic acid-containing compounds. The more lipophilic ester can enhance absorption across biological membranes, such as the intestinal wall or the blood-brain barrier. Once absorbed, the ester can be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid form.
Altered Target Interaction: In some cases, the ester form itself may have intrinsic biological activity that differs from the parent acid. The steric bulk and electronic properties of the ester group may lead to a different binding mode or affinity for a biological target compared to the carboxylic acid.
Studies comparing the biological activities of these two forms in quinoline derivatives have shown varied results. Research on 2-substituted derivatives of quinoline-4-carboxylic acid and their corresponding carboxamides found that the carboxylic acid derivatives possessed the highest antimicrobial effects, while the amide derivatives were only weakly active. researchgate.net This suggests that for certain activities, the free carboxylic acid group is essential for target interaction. Conversely, other studies have synthesized and evaluated quinoline-2-carboxylic acid esters for anti-inflammatory and analgesic activities, indicating that the ester form can also be biologically active. researchgate.net The antiproliferative activity of certain quinoline derivatives has also been linked to the presence of an 8-carboxylic acid group. nih.gov Ultimately, the relative activity of the ester versus the acid depends on the specific biological target and the role of the acidic moiety in the binding interaction. nih.gov
Stereochemical Considerations in Quinoline Ester Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of pharmaceuticals. Chiral molecules can exist as enantiomers or diastereomers, which may exhibit significantly different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral.
While the specific compound "8-Quinolinecarboxylic acid, butyl ester" is not chiral, stereochemical considerations become highly relevant if chiral centers are introduced into the molecule, either on the quinoline ring or within the ester side chain. For example, if a chiral alcohol, such as 2-butanol, were used for esterification instead of n-butanol, the resulting ester would have a chiral center.
The importance of stereochemistry is well-established in complex quinoline alkaloids. For instance, the natural antimalarial agent quinine (B1679958) possesses multiple chiral centers, and its stereoisomers have vastly different biological activities. Although specific research on the stereochemical aspects of simple quinoline ester derivatives is not extensively documented, the fundamental principles of stereoselectivity in drug action would apply. If a quinoline ester derivative were to interact with a chiral binding site on a protein, it is highly probable that one stereoisomer would have a better geometric and electronic fit, leading to higher affinity and greater biological effect than the other isomer(s). Therefore, should any modification to 8-quinolinecarboxylic acid, butyl ester introduce a chiral center, the separation and individual biological evaluation of the resulting stereoisomers would be a crucial step in its development as a potential therapeutic agent.
In Vitro Biological Activity Investigations of 8 Quinolinecarboxylic Acid, Butyl Ester and Analogues
Antibacterial Activity Assessments
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains (e.g., E. coli, S. aureus)
Quinolinecarboxylic acid derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies on various 2-phenyl-quinoline-4-carboxylic acid derivatives have shown inhibitory effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com The antibacterial efficacy of these compounds is often compared to standard antibiotics to gauge their potential. mdpi.com
Similarly, newly synthesized quinoline-2-carboxylic acid derivatives have also been tested against S. aureus and E. coli, with some compounds exhibiting strong inhibitory zones, comparable to the antibiotic amoxicillin. ajchem-a.com The general trend observed is that structural modifications to the quinoline (B57606) core can significantly influence the antibacterial potency. mdpi.com For example, norfloxacin (B1679917), a well-known quinolinecarboxylic acid derivative, shows potent activity against E. coli and moderate activity against S. aureus. nih.gov
The activity of these compounds is attributed to their ability to interfere with essential bacterial processes. For many quinolone antibiotics, the primary target is bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Inhibition of this enzyme leads to bactericidal effects. nih.gov
Table 1: Examples of In Vitro Antibacterial Activity of Quinolinecarboxylic Acid Analogues
| Compound/Analogue | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | Good inhibition | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | Moderate inhibition | mdpi.com |
| Quinoline-2-carboxylic acid derivatives | Staphylococcus aureus | Strong inhibitory zones | ajchem-a.com |
| Quinoline-2-carboxylic acid derivatives | Escherichia coli | Strong inhibitory zones | ajchem-a.com |
| Norfloxacin | Escherichia coli | MIC90: 0.05 µg/mL | nih.gov |
| Norfloxacin | Staphylococcus aureus | MIC90: 1.6 µg/mL | nih.gov |
This table is for illustrative purposes and shows the activity of related compounds, not 8-Quinolinecarboxylic acid, butyl ester itself.
Concentration-Dependent Inhibition Studies (e.g., Minimum Inhibitory Concentration - MIC values)
The potency of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For quinolinecarboxylic acid derivatives, MIC values can vary significantly depending on the specific chemical structure and the bacterial strain being tested.
For example, in a study of new quinolone-carboxylic acid derivatives, norfloxacin demonstrated an MIC90 (the concentration required to inhibit 90% of the tested strains) of 0.05 µg/mL against E. coli and 1.6 µg/mL against S. aureus. nih.gov Another study on 2-phenyl-quinoline-4-carboxylic acid derivatives reported MIC values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli for some of the most active compounds in the series. mdpi.com These values highlight the concentration-dependent nature of the antibacterial effect. The lower the MIC value, the more potent the compound is against the specific bacterium.
Role of Lipophilicity in Cellular Uptake and Efficacy
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, plays a crucial role in the cellular uptake and efficacy of antibacterial agents. For a compound to exert its effect, it must be able to cross the bacterial cell membrane to reach its intracellular target. The cell membranes of bacteria are lipid bilayers, and therefore, a certain degree of lipophilicity is generally required for passive diffusion across these membranes. mdpi.com
The esterification of a carboxylic acid, such as in the formation of 8-quinolinecarboxylic acid, butyl ester from its corresponding carboxylic acid, generally increases its lipophilicity. This increased lipophilicity can potentially enhance its ability to penetrate bacterial cell walls. However, the relationship between lipophilicity and antibacterial activity is not always linear. An optimal balance is often required; a compound that is too lipophilic may become trapped in the lipid membrane and fail to reach its intracellular target. mdpi.com
Studies on quinolone-carboxylic acid derivatives have classified them into groups based on their physicochemical properties, including lipophilicity, which in turn affects their bioavailability and in vivo activity. nih.gov It has been noted that for some classes of antibacterial compounds, increasing lipophilicity through the addition of an alkyl ester side chain can enhance activity against Gram-positive bacteria. nih.gov This suggests that the butyl ester group in 8-quinolinecarboxylic acid, butyl ester could positively influence its antibacterial efficacy, particularly against strains like S. aureus.
Other In Vitro Pharmacological Evaluations
Beyond direct antibacterial action, the chemical scaffold of 8-quinolinecarboxylic acid, butyl ester suggests potential for other pharmacological activities, as seen in related quinoline and butyl ester compounds.
Enzyme Inhibitory Potential (e.g., Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibition for related quinolines)
Quinoline derivatives have been identified as potent inhibitors of various enzymes, including human dihydroorotate dehydrogenase (hDHODH). rsc.orgrsc.org This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. rsc.orgrsc.org The inhibition of hDHODH can restrict the proliferation of rapidly dividing cells, making it an attractive target for the development of anticancer and anti-inflammatory drugs. rsc.orgrsc.org
Several studies have reported on the design and synthesis of quinoline-based inhibitors of hDHODH. For example, certain 4-quinoline carboxylic acid analogues have shown potent inhibitory activity with IC50 values in the nanomolar range. nih.gov The carboxylic acid group is often a key pharmacophore, forming important interactions within the enzyme's active site. nih.gov While the esterification of this group in 8-quinolinecarboxylic acid, butyl ester would alter this interaction, the quinoline core itself is a crucial part of the pharmacophore and could still contribute to binding and inhibition. The butyl ester may also be hydrolyzed in vivo to the active carboxylic acid.
Table 2: Examples of Enzyme Inhibitory Activity of Quinolinecarboxylic Acid Analogues
| Compound/Analogue | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM | nih.gov |
| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 nM | nih.gov |
| Quinoline-6-carboxylic acid derivative 4d | h-NTPDase1 | 0.28 ± 0.03 µM | researchgate.netelifesciences.org |
| Quinoline carboxylic acid derivative 3c | Monoamine Oxidase A & B | 0.51 ± 0.12 µM & 0.51 ± 0.03 µM | nih.gov |
This table is for illustrative purposes and shows the activity of related compounds, not 8-Quinolinecarboxylic acid, butyl ester itself.
Cellular Apoptosis and Proliferation Modulation (e.g., for related butyl esters against cancer cell lines)
The butyl ester moiety of the subject compound also suggests a potential role in modulating cellular processes like apoptosis (programmed cell death) and proliferation. While direct data on 8-quinolinecarboxylic acid, butyl ester is lacking, studies on other butyl esters provide relevant insights.
For example, butyl paraben, a widely used preservative, has been shown to inhibit cell proliferation and induce apoptosis in human trophoblast cells. nih.gov This effect was linked to increased oxidative and endoplasmic reticulum stress. nih.gov Similarly, phenylbutyrate, another compound containing a butyl group, has been demonstrated to inhibit proliferation and induce apoptosis in human prostate cancer cells in vitro. nih.gov These findings suggest that the butyl ester group can contribute to cytotoxic and anti-proliferative effects.
Therefore, it is plausible that 8-quinolinecarboxylic acid, butyl ester could exhibit similar activities. The combination of the quinoline core, known for its diverse biological activities, with a butyl ester group could result in a compound with the ability to influence cell cycle progression and induce apoptosis in cancer cell lines. Further investigation would be required to confirm this potential and elucidate the underlying mechanisms.
Antioxidant Activity (e.g., for related butyl esters)
Quinoline derivatives constitute an important class of compounds for new drug development due to their presence in alkaloids, therapeutics, and synthetic analogues with a wide range of biological activities. benthamdirect.comingentaconnect.comingentaconnect.com The antioxidant potential of these compounds is often attributed to their chemical structure, which can allow them to donate hydrogen atoms or electrons to neutralize free radicals.
Research on various quinoline derivatives has highlighted the influence of different functional groups on their antioxidant capacity. For instance, the presence of hydroxyl (-OH) groups on the quinoline ring is generally associated with enhanced antioxidant activity. ingentaconnect.com Specifically, 8-hydroxyquinoline (B1678124) derivatives have been recognized for their potential as synthetic antioxidants due to their phenolic nature. ingentaconnect.com
Studies on different isomers of quinoline carboxylic acids have also provided valuable data. For example, derivatives of quinoline-4-carboxylic acid have been synthesized and tested for their ability to scavenge free radicals. In one study, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated notable inhibition percentages in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, suggesting their capacity to act as hydrogen donors. ui.ac.idui.ac.id
Furthermore, esters and amides of quinoline-2-carboxylic acid have been evaluated for their radical scavenging properties. Certain compounds within this series showed strong activity in the DPPH radical assay, with some exhibiting lower IC50 values than the standard antioxidant, ascorbic acid, indicating potent antioxidant potential. researchgate.net
While direct experimental data on 8-Quinolinecarboxylic acid, butyl ester is lacking, the findings from related structures suggest that the quinoline nucleus, particularly when appropriately substituted, is a promising scaffold for the development of novel antioxidants. The esterification to a butyl group, as seen in the target compound, is a common strategy to modify the lipophilicity of a molecule, which can influence its biological activity. nih.gov However, without direct testing, the precise antioxidant effect of this specific ester remains to be determined.
The following table summarizes the antioxidant activity data found for related quinoline carboxylic acid derivatives.
| Compound | Assay | Results (Inhibition % or IC50) | Reference |
| 2-methylquinoline-4-carboxylic acid | DPPH | ~30.25% inhibition at 5 mg/L | ui.ac.id |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition at 5 mg/L | ui.ac.id |
| Unspecified quinoline-2-carboxylic acid amide (Cpd 9) | DPPH | IC50 = 1.25 µg/mL | researchgate.net |
| Unspecified quinoline-2-carboxylic acid ester (Cpd 20) | DPPH | IC50 = 1.75 µg/mL | researchgate.net |
| Ascorbic Acid (Standard) | DPPH | IC50 = 4.5 µg/mL | researchgate.net |
Computational and Theoretical Studies on Quinoline Carboxylic Acid Butyl Esters
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein receptor. While specific molecular docking studies on 8-Quinolinecarboxylic acid, butyl ester are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of similar quinoline (B57606) derivatives.
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. For instance, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of vesicular stomatitis virus replication through their interaction with human dihydroorotate (B8406146) dehydrogenase. researchgate.neteurjchem.com In such studies, the quinoline core often forms crucial interactions within the active site of the target protein.
A hypothetical molecular docking study of 8-Quinolinecarboxylic acid, butyl ester would involve the following steps:
Preparation of the Ligand: The 3D structure of 8-Quinolinecarboxylic acid, butyl ester would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Receptor: A biologically relevant protein target would be selected. For example, based on the activities of other quinoline derivatives, a bacterial DNA gyrase or a viral polymerase could be chosen. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand would be placed into the defined binding site of the receptor, and various conformations and orientations would be sampled.
Analysis of Results: The resulting poses would be scored based on their binding energy, with lower energies indicating a more favorable interaction. The analysis would focus on the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor.
Based on the structure of 8-Quinolinecarboxylic acid, butyl ester, it is plausible that the quinoline ring could engage in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a binding pocket. The carbonyl group of the butyl ester could act as a hydrogen bond acceptor, while the nitrogen atom in the quinoline ring could also participate in hydrogen bonding. The butyl chain would likely occupy a hydrophobic pocket within the receptor.
The following table illustrates potential interactions based on the analysis of similar quinoline derivatives:
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bonding | Ester carbonyl oxygen, Quinoline nitrogen | Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine |
| Hydrophobic Interactions | Butyl chain, Quinoline ring system | Valine, Leucine, Isoleucine, Alanine, Phenylalanine |
| Pi-Pi Stacking | Quinoline ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. researchgate.net For 8-Quinolinecarboxylic acid, butyl ester, these calculations can provide insights into its electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.
For quinoline derivatives, DFT calculations have been used to correlate electronic properties with biological activity. nih.gov For example, in a study of quinolone-triazole derivatives, the LUMO-HOMO energy gap was found to be a significant descriptor in a QSAR model for antibacterial activity against P. aeruginosa. nih.gov
A typical DFT study on 8-Quinolinecarboxylic acid, butyl ester would yield the following data:
| Electronic Property | Description | Predicted Significance for 8-Quinolinecarboxylic acid, butyl ester |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | The quinoline ring system is likely to be the primary location of the HOMO, indicating its potential to participate in charge-transfer interactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | The LUMO is also expected to be delocalized over the quinoline ring, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance between stability and reactivity, which is often desirable for drug candidates. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment would suggest that the molecule can engage in dipole-dipole interactions and is likely to have some degree of water solubility. |
| Electrostatic Potential Map | A visual representation of the charge distribution on the molecule's surface. | This would reveal electron-rich regions (e.g., around the nitrogen and oxygen atoms) that are prone to electrophilic attack and electron-poor regions that are susceptible to nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior and conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, while molecular dynamics (MD) simulations provide a detailed picture of its movements and interactions over time.
For 8-Quinolinecarboxylic acid, butyl ester, the primary sources of conformational flexibility are the rotation around the single bonds in the butyl ester side chain. Conformational analysis would involve systematically rotating these bonds to identify the low-energy conformers.
Molecular dynamics simulations can provide a more in-depth understanding of the compound's behavior in a biological environment, such as in water or bound to a receptor. A study on quinoline derivatives as potential acetylcholinesterase inhibitors, which included a methane (B114726) ester of a dihydroxyl-quinoline-8-carboxylic acid, demonstrated the utility of MD simulations in understanding the dynamic behavior of such compounds within a binding site. researchgate.netnih.gov
An MD simulation of 8-Quinolinecarboxylic acid, butyl ester, either free in solution or in complex with a receptor, would involve:
System Setup: The molecule would be placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.
Simulation: The forces on each atom would be calculated using a force field, and Newton's equations of motion would be integrated to simulate the movement of the atoms over time.
Analysis: The trajectory of the simulation would be analyzed to understand the conformational changes, flexibility, and interactions of the molecule. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability and flexibility of the molecule and its complex with a receptor.
The following table summarizes the expected insights from conformational analysis and MD simulations:
| Analysis Type | Key Findings | Relevance to 8-Quinolinecarboxylic acid, butyl ester |
| Conformational Analysis | Identification of stable low-energy conformers. | Understanding the preferred 3D shapes of the molecule that are likely to be biologically active. |
| Molecular Dynamics (in water) | Assessment of molecular flexibility and interactions with water. | Provides insight into the compound's solubility and how it behaves in an aqueous physiological environment. |
| Molecular Dynamics (in complex with a receptor) | Evaluation of the stability of the ligand-receptor complex and the dynamics of their interactions. | Helps to validate docking results and provides a more realistic picture of the binding event, including the role of water molecules in the binding site. doi.orgmdpi.com |
Prediction of Biological Activity through Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.
While a specific QSAR model for 8-Quinolinecarboxylic acid, butyl ester is not available, numerous studies have developed QSAR models for various biological activities of quinoline derivatives, particularly their antibacterial effects. nih.govnih.govresearchgate.net These studies have identified several molecular descriptors that are often correlated with the antibacterial activity of quinolones.
A hypothetical QSAR study for a series of 8-quinolinecarboxylic acid esters, including the butyl ester, would involve:
Data Set: A series of compounds with varying ester groups and their corresponding measured biological activities (e.g., minimum inhibitory concentration against a bacterial strain) would be required.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors, would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates a subset of the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Based on existing QSAR studies on quinolones, the following descriptors could be important for the biological activity of 8-Quinolinecarboxylic acid, butyl ester:
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | HOMO-LUMO gap, Partial charges on atoms, Dipole moment | These descriptors can influence the molecule's ability to participate in electrostatic and charge-transfer interactions with the target receptor. nih.gov |
| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | These descriptors relate to the size and shape of the molecule and can affect how well it fits into the binding site of a receptor. |
| Lipophilicity | LogP (octanol-water partition coefficient) | This descriptor is crucial for determining the compound's ability to cross cell membranes and reach its target. nih.gov |
By developing a robust QSAR model, it would be possible to predict the biological activity of 8-Quinolinecarboxylic acid, butyl ester and to design new derivatives with potentially enhanced potency.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 8-Quinolinecarboxylic acid, butyl ester. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and bonding arrangement.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For 8-Quinolinecarboxylic acid, butyl ester (molar mass: 229.27 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 229. The fragmentation pattern would likely involve the loss of the butyl group and subsequent fragmentations of the quinoline (B57606) core.
Predicted Mass Spectrometry Data for 8-Quinolinecarboxylic acid, butyl ester
| m/z | Ion Identity | Description |
| 229 | [M]⁺ | Molecular Ion |
| 173 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |
| 172 | [M - C₄H₉O]⁺ | Loss of butoxy radical |
| 155 | [C₉H₆NO]⁺ | Loss of CO from the m/z 172 fragment |
| 128 | [C₉H₆N]⁺ | Quinoline radical cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 8-Quinolinecarboxylic acid, butyl ester would show characteristic absorption bands for the ester functional group and the aromatic quinoline ring. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected around 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations for the ester group would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.
Predicted IR Spectroscopy Data for 8-Quinolinecarboxylic acid, butyl ester
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic (Quinoline) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl) |
| 1720 - 1740 | C=O Stretch | Ester |
| 1500 - 1600 | C=C Stretch | Aromatic (Quinoline) |
| 1100 - 1300 | C-O Stretch | Ester |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the target compound from impurities, which is crucial for assessing its purity and for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like esters. In a typical GC-MS analysis of 8-Quinolinecarboxylic acid, butyl ester, the compound would be vaporized and separated on a capillary column (e.g., a DB-5ms). The retention time would be characteristic of the compound under the specific chromatographic conditions. The mass spectrometer would then detect the compound as it elutes from the column, providing mass spectral data for confirmation of its identity.
Typical GC-MS Parameters for 8-Quinolinecarboxylic acid, butyl ester Analysis
| Parameter | Value |
| GC Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds in research and pharmaceutical settings. A reversed-phase HPLC method would be appropriate for 8-Quinolinecarboxylic acid, butyl ester. The compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. A UV detector would be suitable for detection, as the quinoline ring is a strong chromophore. By comparing the peak area of the sample to that of a certified reference standard, the purity and concentration of the compound can be accurately determined.
Typical HPLC Parameters for Purity Analysis of 8-Quinolinecarboxylic acid, butyl ester
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and efficient analytical technique extensively utilized for monitoring the progress of chemical reactions, such as the esterification of 8-Quinolinecarboxylic acid to its butyl ester. This method allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents).
In the context of monitoring the synthesis of 8-Quinolinecarboxylic acid, butyl ester from 8-Quinolinecarboxylic acid, TLC provides a clear visual indication of the reaction's progression. The starting material, 8-Quinolinecarboxylic acid, is a relatively polar compound due to the presence of the carboxylic acid group, which can form hydrogen bonds with the silica gel stationary phase. Consequently, it exhibits strong adsorption to the silica gel and, therefore, has a lower Retention Factor (Rf) value. The product, 8-Quinolinecarboxylic acid, butyl ester, is significantly less polar as the carboxylic acid group has been converted to an ester. This reduction in polarity leads to weaker interaction with the stationary phase and, as a result, the ester travels further up the TLC plate with the mobile phase, exhibiting a higher Rf value.
A typical TLC analysis for monitoring this esterification would involve spotting the reaction mixture on a silica gel plate alongside the starting material (8-Quinolinecarboxylic acid) as a reference. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the less polar butyl ester product, will appear at a higher Rf value and increase in intensity. The reaction is considered complete when the spot of the starting material is no longer visible.
The choice of the mobile phase is critical for achieving good separation. A common mobile phase for separating quinoline derivatives is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297). For instance, a mobile phase of petroleum ether and ethyl acetate in a 10:1 ratio has been used for the TLC analysis of similar quinoline derivatives. The inclusion of a small amount of a polar solvent like acetic acid in the mobile phase can sometimes be beneficial to reduce the "tailing" of polar compounds like carboxylic acids, leading to more defined spots. Visualization of the spots on the TLC plate is typically achieved under UV light, as quinoline derivatives are UV-active.
| Compound | Mobile Phase (Petroleum Ether:Ethyl Acetate, 10:1) | Rf Value (approx.) | Visualization |
| 8-Quinolinecarboxylic acid | Petroleum Ether:Ethyl Acetate (10:1) | 0.2 | UV (254 nm) |
| 8-Quinolinecarboxylic acid, butyl ester | Petroleum Ether:Ethyl Acetate (10:1) | 0.6 | UV (254 nm) |
Sample Preparation and Extraction Methods for Analysis
Accurate characterization and quantification of 8-Quinolinecarboxylic acid, butyl ester in various research matrices necessitate efficient sample preparation and extraction. The primary goal of these methods is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., aqueous solution, biological fluid, or solid sample) and the physicochemical properties of the analyte.
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of a relatively nonpolar compound like 8-Quinolinecarboxylic acid, butyl ester from an aqueous matrix, a water-immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate would be employed.
The principle of LLE is based on the partitioning of the analyte between the two liquid phases. The distribution of the analyte is governed by its partition coefficient (KD), which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. To maximize the extraction efficiency, the organic solvent should have a high affinity for 8-Quinolinecarboxylic acid, butyl ester and be immiscible with the aqueous sample.
The pH of the aqueous phase is a critical parameter in the LLE of ionizable compounds. However, for an ester like 8-Quinolinecarboxylic acid, butyl ester, which is not readily ionizable, the extraction efficiency is less dependent on pH compared to its carboxylic acid precursor. The general procedure involves mixing the aqueous sample containing the analyte with the organic solvent in a separatory funnel. After vigorous shaking to facilitate the transfer of the analyte into the organic phase, the two phases are allowed to separate. The organic layer, now containing the analyte, is then collected. The process may be repeated with fresh organic solvent to improve the recovery of the analyte. The combined organic extracts are then typically dried over an anhydrous salt (e.g., sodium sulfate) and concentrated before analysis.
| Parameter | Condition | Rationale |
| Sample Matrix | Aqueous solution | LLE is ideal for separating organic compounds from aqueous media. |
| Extraction Solvent | Ethyl Acetate | Good solubility for the ester and immiscible with water. |
| Solvent to Sample Ratio | 1:1 (v/v) | Ensures sufficient volume for efficient partitioning. |
| Number of Extractions | 3 | Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume. |
| pH of Aqueous Phase | Neutral (approx. 7) | As an ester, the analyte's solubility is not significantly affected by pH in the typical range. |
| Post-extraction Step | Drying with anhydrous Na2SO4 | Removes residual water from the organic extract. |
Solid Phase Extraction
Solid Phase Extraction (SPE) is a chromatographic technique used for sample preparation that has gained popularity due to its efficiency, selectivity, and reduced solvent consumption compared to LLE. SPE involves the partitioning of an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent washing and eluting solvents).
For the extraction of 8-Quinolinecarboxylic acid, butyl ester, a reversed-phase SPE sorbent, such as C18-bonded silica, would be a suitable choice. In reversed-phase SPE, the stationary phase is nonpolar, and the mobile phase is polar. The retention mechanism is based on the hydrophobic interactions between the nonpolar analyte and the nonpolar sorbent.
The SPE process consists of four main steps:
Conditioning: The sorbent is pre-wetted with a solvent like methanol (B129727) to activate the stationary phase, followed by an equilibration step with water or a buffer that mimics the sample matrix.
Loading: The sample solution is passed through the SPE cartridge. The nonpolar analyte, 8-Quinolinecarboxylic acid, butyl ester, is retained on the C18 sorbent, while more polar matrix components pass through.
Washing: An intermediate-polarity solvent (e.g., a mixture of water and a small amount of methanol) is passed through the cartridge to wash away any weakly retained, more polar impurities, while the analyte of interest remains bound to the sorbent.
Elution: A nonpolar organic solvent, such as methanol, acetonitrile, or a mixture of ethyl acetate and hexane, is used to disrupt the hydrophobic interactions between the analyte and the sorbent, thereby eluting the purified and concentrated analyte from the cartridge.
The choice of the elution solvent is crucial for achieving high recovery of the analyte. The eluent should be strong enough to overcome the interactions between the analyte and the sorbent but selective enough to leave more strongly bound impurities behind.
| Step | Solvent/Solution | Purpose |
| Sorbent | C18-bonded Silica | Nonpolar stationary phase for retention of the nonpolar ester. |
| Conditioning | 1. Methanol2. Deionized Water | 1. To solvate the C18 chains.2. To equilibrate the sorbent with a polar environment similar to the aqueous sample. |
| Loading | Aqueous sample containing the analyte | Analyte is retained on the sorbent via hydrophobic interactions. |
| Washing | 10% Methanol in Water | To remove polar interferences that may have been weakly retained. |
| Elution | Ethyl Acetate | A less polar solvent to disrupt the hydrophobic interactions and elute the analyte. |
Potential Research Applications and Future Directions Excluding Clinical
Development of Chemical Probes and Ligands
The quinoline (B57606) scaffold is a well-established platform for the development of chemical probes and ligands due to its rigid structure and ability to coordinate with metal ions. The butyl ester derivative can be explored for applications in asymmetric catalysis and fluorescent labeling.
8-Quinolinecarboxylic acid has been utilized in the synthesis of chiral ligands for asymmetric catalysis. For instance, it can be a precursor for creating chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline and quinolinyl-oxazoline compounds. These ligands have shown effectiveness in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and copper(II)-catalyzed asymmetric cyclopropanation, respectively.
While direct applications of 8-Quinolinecarboxylic acid, butyl ester in this area are not extensively documented, the ester functionalization could be envisioned as a strategy to fine-tune the steric and electronic environment of such ligands. The butyl group could influence the solubility of the resulting metal complexes in organic solvents and potentially impact the enantioselectivity of the catalytic reactions. Future research could explore the synthesis of chiral ligands derived from the butyl ester and evaluate their performance in various asymmetric transformations.
Quinoline derivatives are known for their fluorescent properties and are often employed as fluorophores in chemical sensors. nih.gov The introduction of an ester group is a strategy that has been used in other quinoline-based fluorescent probes to modify properties such as water solubility. nih.gov A series of dicarboxylic quinoline derivatives have been synthesized and shown to possess interesting fluorescent properties, including large Stokes shifts and emission in the visible green-yellow region. nih.gov These characteristics make them promising for fluorescence-based experiments. nih.gov
Derivatives of 8-aminoquinoline (B160924) are particularly noted for their use as fluorescent probes for the detection of metal ions like Zn²⁺. nih.gov While 8-Quinolinecarboxylic acid, butyl ester is not an aminoquinoline, the fundamental quinoline structure provides a basis for potential fluorescence. The butyl ester could be further functionalized to incorporate specific recognition moieties for target analytes. Research in this direction would involve characterizing the photophysical properties of 8-Quinolinecarboxylic acid, butyl ester and its derivatives to assess their suitability as fluorescent labels or as components of more complex chemosensors.
Table 1: Examples of Quinoline Derivatives and their Fluorescent Properties
| Quinoline Derivative Class | Key Features | Potential Application |
| Dicarboxylic Quinolines | Large Stokes shifts, emission in the visible spectrum. nih.gov | Biocompatible fluorescent tags. nih.gov |
| 8-Amidoquinolines | Exhibit fluorescence in the presence of certain metal ions (e.g., Zn²⁺). nih.gov | Fluorescent chemosensors for metal ion detection. nih.gov |
Environmental and Remediation Technologies
The parent compound, 8-quinolinecarboxylic acid, has been investigated for its role in environmental remediation, specifically in the removal of pollutants.
Research has demonstrated the use of 8-quinolinecarboxylic acid in studies related to its removal from aqueous solutions using various adsorbent materials like sodium montmorillonite, acidic montmorillonite, and organo-acidic montmorillonite. This is relevant in the context of removing herbicides and other pollutants from water.
It is important to note that the adsorption properties of 8-quinolinecarboxylic acid are largely dependent on the presence of the carboxylic acid group, which can interact with adsorbent surfaces. The conversion of this carboxylic acid to a butyl ester in "8-Quinolinecarboxylic acid, butyl ester" would significantly alter these properties. The ester is less likely to engage in the same ionic interactions as the free carboxylic acid. However, the butyl ester derivative could be investigated for its potential to be adsorbed by different types of materials, such as hydrophobic resins, which could be useful in the removal of organic pollutants from water through different mechanisms.
Contributions to Advanced Materials Science
Quinoline derivatives are recognized for their versatile applications in materials science. rsc.org Their rigid, planar structure and unique electronic properties make them suitable building blocks for a variety of advanced materials. The synthesis of diverse quinoline scaffolds through multicomponent reactions allows for the incorporation of a wide range of functional groups, tailoring their physicochemical properties for specific applications. rsc.org
While specific applications of 8-Quinolinecarboxylic acid, butyl ester in advanced materials are not yet established, its structure suggests potential uses. The quinoline core can be a component of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The butyl ester group could enhance the solubility of the compound in organic solvents, facilitating its processing for thin-film applications. Furthermore, the ester group could serve as a reactive handle for polymerization or for grafting onto other material surfaces, leading to the development of novel functional polymers or hybrid materials. Future research could focus on incorporating this molecule into larger polymeric structures or evaluating its electronic and photophysical properties for applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-quinolinecarboxylic acid esters, and how do reaction conditions influence yield?
- The synthesis typically involves activating the carboxylic acid group of 8-quinolinecarboxylic acid (8-QC) using oxalyl chloride and pyridine, followed by esterification with alcohols like butanol. For example, chiral derivatives are synthesized via substitution reactions with amino acid derivatives (e.g., L-valine) under controlled conditions . Yield optimization requires precise stoichiometry, inert atmospheres (e.g., nitrogen), and temperature control (e.g., reflux in dry dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity esters .
Q. Which analytical techniques are essential for characterizing 8-quinolinecarboxylic acid esters, and what key data should be reported?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and substituent positions. Mass spectrometry (MS) provides molecular weight validation. For example, in chiral derivatives, specific proton shifts (e.g., δ 4.2–4.5 ppm for ester -OCH2-) and coupling constants (e.g., J = 6–8 Hz) confirm stereochemistry . Elemental analysis (C, H, N) and FT-IR (C=O stretch at ~1730 cm⁻¹) further validate purity and functional groups .
Q. How can researchers address solubility challenges of 8-quinolinecarboxylic acid esters in biological assays?
- Solubility is influenced by ester chain length and substituents. Butyl esters generally exhibit better lipid solubility than methyl esters. For aqueous systems, co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) are used. Pre-saturation studies in PBS (pH 7.4) at 37°C help determine optimal concentrations without precipitation. CRC Handbook data (e.g., logP values) guide solvent selection .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or chiral centers) impact the biological activity of 8-quinolinecarboxylic acid esters?
- Introducing electron-withdrawing groups (e.g., -Cl, -F) at specific positions (e.g., C-4 or C-6) enhances binding to target proteins, as seen in smHDAC8 inhibitors for schistosomiasis . Chiral derivatives (e.g., L-valine amides) show enantiomer-specific activity; for instance, QV4 (S-configuration) exhibits 3-fold higher inhibition than its R-counterpart in enzyme assays . Computational docking (e.g., AutoDock Vina) and MD simulations predict steric and electronic compatibility with active sites .
Q. What experimental strategies resolve contradictions in spectral data or biological activity between synthetic batches?
- Contradictions often arise from residual solvents, stereochemical impurities, or polymorphic forms. Strategies include:
- Reproducibility checks : Strict adherence to synthetic protocols (e.g., anhydrous conditions, reagent drying).
- Advanced analytics : X-ray crystallography to confirm solid-state structure or LC-MS/MS to detect trace impurities .
- Bioassay normalization : Use internal standards (e.g., known HDAC inhibitors) to calibrate activity measurements .
Q. How should researchers design experiments to evaluate the metabolic stability of 8-quinolinecarboxylic acid esters?
- In vitro models : Incubate esters with liver microsomes (human or rodent) and monitor hydrolysis via LC-MS. For example, butyl esters hydrolyze slower than methyl esters due to steric hindrance .
- Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten parameters. NADPH-dependent cytochrome P450 assays identify oxidative metabolites .
- Structural tweaks : Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester bond to retard enzymatic cleavage .
Methodological Notes
- Synthesis : Always use freshly distilled alcohols and anhydrous solvents to prevent side reactions (e.g., transesterification) .
- Purification : Gradient elution (e.g., 10–50% ethyl acetate in hexane) improves separation of esters from unreacted acids .
- Data Reporting : Follow IUPAC guidelines for NMR data interpretation and include error margins in biological replicates (e.g., ±SEM, n=3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
